Ficine

Description

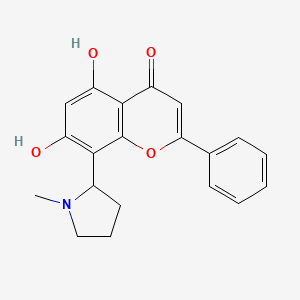

Structure

3D Structure

Properties

CAS No. |

2520-36-7 |

|---|---|

Molecular Formula |

C20H19NO4 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

5,7-dihydroxy-8-(1-methylpyrrolidin-2-yl)-2-phenylchromen-4-one |

InChI |

InChI=1S/C20H19NO4/c1-21-9-5-8-13(21)18-14(22)10-15(23)19-16(24)11-17(25-20(18)19)12-6-3-2-4-7-12/h2-4,6-7,10-11,13,22-23H,5,8-9H2,1H3 |

InChI Key |

YTRPTVLTUWVLKO-UHFFFAOYSA-N |

SMILES |

CN1CCCC1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O |

Canonical SMILES |

CN1CCCC1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ficin

Authored for: Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Ficin (EC 3.4.22.3), a cysteine endopeptidase derived from the latex of the fig tree (Ficus sp.), is a proteolytic enzyme with broad substrate specificity and significant applications in various scientific and industrial fields.[1] As a member of the C1 clan of peptidases, its mechanism is analogous to other well-characterized cysteine proteases like papain and bromelain.[2] This document provides a comprehensive technical overview of ficin's catalytic mechanism, its active site architecture, substrate specificity, and the experimental protocols used for its characterization. Quantitative kinetic and physicochemical data are summarized, and key processes are visualized to facilitate a deeper understanding for research and development applications.

Core Mechanism of Action

Ficin is classified as a thiol or cysteine protease, signifying that a cysteine residue is the critical component of its catalytic activity.[3] The catalytic machinery resides within a cleft on the enzyme's surface and involves a catalytic dyad or triad of amino acid residues that act in concert to hydrolyze peptide bonds.[4][5]

The Catalytic Site

The active site of ficin is structurally homologous to that of papain. It is comprised of two key residues: Cysteine-25 (Cys-25) and Histidine-159 (His-159).[3][6] These residues form a thiolate-imidazolium ion pair that is essential for catalysis.[7][8] The sulfhydryl group of Cys-25 serves as the nucleophile, while the imidazole ring of His-159 functions as a general acid-base catalyst.[4][5] Evidence also points to the involvement of a nearby asparagine residue, which helps to correctly orient the histidine's imidazole ring and stabilize the protonated state, forming a catalytic triad (Cys, His, Asn) similar to that in papain.[7][9]

The Catalytic Cycle: A Three-Step Process

The hydrolysis of a peptide bond by ficin follows a well-defined, three-step mechanism involving the formation of a covalent intermediate.[10]

-

Formation of the Enzyme-Substrate Complex: The process begins with the rapid and reversible binding of the polypeptide substrate into the active site cleft of the enzyme, forming a non-covalent Michaelis complex (E-S).[10]

-

Acylation (Formation of a Thioester Intermediate): This is the first chemical step. The His-159 residue, acting as a general base, abstracts a proton from the Cys-25 thiol group.[5][7] This deprotonation dramatically increases the nucleophilicity of the cysteine's sulfur atom, which then launches a nucleophilic attack on the carbonyl carbon of the scissile peptide bond in the substrate.[7][8] This results in the formation of a short-lived, negatively charged tetrahedral intermediate, which is stabilized by hydrogen bonds within a region of the active site known as the "oxyanion hole".[7] The intermediate then collapses, the peptide bond is cleaved, and the N-terminal portion of the substrate is released as the first product (P1). This leaves the C-terminal portion of the substrate covalently attached to the Cys-25 residue via a thioester bond, forming the acyl-enzyme intermediate (E-S').[5][10]

-

Deacylation (Hydrolysis and Enzyme Regeneration): The final step involves the hydrolysis of the acyl-enzyme intermediate. A water molecule enters the active site and is activated by His-159, which now acts as a general acid by donating a proton to the thioester. The resulting hydroxyl ion attacks the carbonyl carbon of the thioester linkage.[5][8] This forms a second tetrahedral intermediate, which subsequently collapses, releasing the C-terminal portion of the substrate as the second product (P2) and regenerating the free, active enzyme (E) with its protonated Cys-25 thiol.[8]

The overall catalytic pathway is depicted in the diagram below.

Caption: A diagram illustrating the three-step catalytic cycle of ficin.

Physicochemical Properties and Substrate Specificity

The efficiency and specificity of ficin are governed by environmental factors and the amino acid sequence of its substrates.

Optimal Conditions and Inhibitors

Ficin exhibits robust activity over a broad pH range, typically between 4.0 and 9.5, with optimal activity often cited between pH 5.0 and 8.0, depending on the substrate.[3][11] Its optimal temperature for proteolytic activity is generally between 45°C and 65°C.[3]

As a cysteine protease, ficin is strongly inhibited by compounds that react with sulfhydryl groups. These include alkylating agents like iodoacetamide and iodoacetic acid, as well as heavy metal ions and organomercurials. It is also inhibited by serine protease inhibitors such as diisopropyl fluorophosphate (DFP) and specific chloromethyl ketones like TLCK and TPCK.

Substrate Specificity

Ficin demonstrates broad substrate specificity, enabling it to hydrolyze a wide variety of proteins.[12] It preferentially cleaves peptide bonds at the carboxyl side of amino acid residues with hydrophobic or basic side chains.[3][13] Specific residues it is known to cleave after include Tyr, Phe, Val, Gly, Ser, Thr, Met, Lys, Arg, Ala, and Asn.[3] This broad specificity makes it a useful tool for general protein digestion and applications like meat tenderization and antibody fragmentation.[2][11]

Data Presentation: Key Quantitative Parameters

The following table summarizes key quantitative data for ficin.

| Parameter | Value | Source(s) |

| Enzyme Commission No. | EC 3.4.22.3 | [2] |

| Molecular Weight | ~25,000 Da | [11][13][14] |

| Optimal pH | 5.0 - 8.0 | [3][13] |

| Optimal Temperature | 45°C - 65°C | [3] |

| Km | 0.43 mM (for pGlu-Phe-Leu-p-nitroanilide) | |

| Active Site Residues | Cys-25, His-159 | [3][6] |

Experimental Protocols

Characterizing the activity and mechanism of ficin involves standardized enzymatic assays. Below are methodologies for a general proteolytic activity assay and a specific application in antibody fragmentation.

Protocol: Caseinolytic Activity Assay

This protocol is adapted from standard procedures for measuring general proteolytic activity using casein as a substrate. The assay quantifies the release of acid-soluble peptides from casein, which is measured by absorbance at 280 nm.

Materials:

-

Casein Solution: 2.0% (w/v) casein in 100 mM Potassium Phosphate Buffer, pH 7.0.

-

Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.0 at 37°C.

-

Activator Solution: 50 mM L-cysteine and 50 mM EDTA in water, pH adjusted to 7.0.

-

Ficin Solution: A stock solution of ficin, diluted immediately before use in cold Phosphate Buffer to 0.04–0.08 units/mL.

-

TCA Solution: 5.0% (w/v) Trichloroacetic Acid.

Procedure:

-

Reaction Setup: In separate test tubes, pipette 2.0 mL of the Casein Solution and 1.0 mL of the Phosphate Buffer.

-

Activation: Add 1.0 mL of the Activator Solution to each tube.

-

Equilibration: Incubate the tubes in a water bath at 37°C for 5-10 minutes to reach thermal equilibrium.

-

Initiation: To initiate the reaction, add 1.0 mL of the pre-warmed Ficin Solution to each tube. For the blank, add 1.0 mL of Phosphate Buffer instead.

-

Incubation: Mix immediately and incubate at 37°C for exactly 20 minutes.

-

Termination: Stop the reaction by adding 5.0 mL of the TCA Solution to each tube. Mix thoroughly.

-

Precipitation: Incubate at 37°C for an additional 30 minutes to allow for complete protein precipitation.

-

Clarification: Centrifuge the tubes (e.g., at 3,000 x g for 15 minutes) or filter through a 0.45 µm syringe filter to pellet the unhydrolyzed casein.

-

Measurement: Carefully transfer the supernatant to a quartz cuvette and measure the absorbance at 280 nm against the blank.

-

Calculation: One unit of ficin activity is defined as the amount of enzyme that produces a change in absorbance at 280 nm of 1.0 per minute under the specified conditions.

Caption: A flowchart outlining the key steps of a standard casein digestion assay.

Protocol: Generation of F(ab')₂ Fragments from Mouse IgG₁

Ficin is particularly effective for cleaving mouse IgG₁ molecules, a task that is challenging for other proteases like papain.[11] The cleavage site is in the hinge region. The extent of digestion (to F(ab')₂ or Fab fragments) is controlled by the concentration of the reducing agent, cysteine.[11][15]

Materials:

-

Immobilized Ficin Agarose Resin.

-

Sample Buffer: 0.1 M Citrate buffer, pH 6.0.

-

Purified Mouse IgG₁: Dialyzed against Sample Buffer, concentrated to 1-10 mg/mL.

-

10X F(ab')₂ Digestion Buffer: 50 mM EDTA, 40 mM Cysteine-HCl in 0.1 M Citrate buffer, pH 6.0.

-

Ficin Activation Buffer: A 1:10 dilution of the 10X Digestion Buffer in Sample Buffer.

-

Separation Column (e.g., Immobilized Protein A).

Procedure:

-

Resin Preparation: Transfer an appropriate amount of Immobilized Ficin slurry (e.g., 1-2 mL of settled resin) to a small chromatography column.

-

Resin Activation: Equilibrate the resin by washing with ~20 column volumes of Ficin Activation Buffer.

-

Antibody Preparation: To each 1 mL of the dialyzed IgG₁ solution, add 100 µL of 10X F(ab')₂ Digestion Buffer.

-

Digestion: Apply the prepared antibody solution to the activated ficin column. Incubate at 37°C for a predetermined time (e.g., 4-8 hours), collecting the flow-through. The optimal digestion time should be determined empirically.

-

Fragment Collection: The collected flow-through contains the F(ab')₂ fragments, any undigested IgG₁, and Fc fragments.

-

Purification: To separate the F(ab')₂ fragments from Fc and undigested IgG₁, pass the collected solution over a Protein A column. F(ab')₂ fragments do not bind to Protein A and will be found in the flow-through, while Fc and intact IgG₁ will bind and can be eluted separately.[15]

-

Analysis: Analyze the final product using SDS-PAGE under non-reducing conditions to confirm the presence of F(ab')₂ (~110 kDa) and the absence of intact IgG₁ (~150 kDa).

Conclusion

Ficin operates via a sophisticated and efficient catalytic mechanism characteristic of cysteine proteases, centered on a Cys-His catalytic dyad. Its broad substrate specificity and robust activity under various conditions have established it as a valuable enzymatic tool. A thorough understanding of its mechanism, kinetics, and the experimental parameters that govern its activity is crucial for leveraging its full potential in research, diagnostics, and therapeutic development.

References

- 1. Ficain - Wikipedia [en.wikipedia.org]

- 2. mpbio.com [mpbio.com]

- 3. Potential applications of ficin in the production of traditional cheeses and protein hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Cysteine protease - Wikipedia [en.wikipedia.org]

- 6. Evidence for histidine in the active sites of ficin and stem-bromelain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. grokipedia.com [grokipedia.com]

- 14. Ficin [drugfuture.com]

- 15. assets.fishersci.com [assets.fishersci.com]

Ficin Enzyme Substrate Specificity: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficin (EC 3.4.22.3) is a cysteine protease isolated from the latex of the fig tree (Ficus species). As a member of the papain superfamily of cysteine proteases, ficin exhibits broad proteolytic activity, making it a valuable tool in various research, diagnostic, and industrial applications. Understanding the substrate specificity of ficin is critical for its effective use in targeted protein cleavage, peptide mapping, and as a potential therapeutic agent. This technical guide provides an in-depth overview of ficin's substrate specificity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Core Concepts in Ficin Substrate Specificity

Ficin, like other cysteine proteases, utilizes a catalytic triad composed of cysteine, histidine, and asparagine residues in its active site to hydrolyze peptide bonds. The specificity of this reaction is largely determined by the amino acid residues of the substrate that interact with the enzyme's active site pockets, particularly those immediately surrounding the scissile bond. The standard nomenclature for describing protease-substrate interactions designates the amino acid residues of the substrate as Pn...P3-P2-P1-P1'-P2'-P3'...Pn', with the cleavage occurring between P1 and P1'.

Ficin exhibits a broad substrate specificity, readily cleaving proteins at the carboxyl side of a variety of amino acid residues. These include glycine, serine, threonine, methionine, lysine, arginine, tyrosine, alanine, asparagine, and valine.[1] This broad specificity makes ficin a robust tool for general protein digestion. However, more detailed studies have revealed preferences for certain residues at specific positions, which can be exploited for more controlled proteolysis.

P1 and P2 Position Preferences

Studies on ficin isoforms have indicated a preference for arginine at the P1 position and a hydrophobic amino acid at the P2 position.[2] This preference is a key determinant of the enzyme's cleavage efficiency and can be used to predict potential cleavage sites in a protein sequence.

Quantitative Analysis of Substrate Specificity

A comprehensive understanding of enzyme specificity requires quantitative analysis of kinetic parameters for a range of substrates. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is an indicator of the enzyme's affinity for the substrate. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and is the most useful parameter for comparing the specificity of an enzyme for different substrates.

To illustrate the principles of quantitative substrate specificity analysis for cysteine proteases, the following table presents kinetic data for the closely related enzyme, papain, with a series of synthetic peptide substrates. This data demonstrates how variations in the peptide sequence, particularly at the P2 position, can significantly impact the kinetic parameters.

Table 1: Kinetic Parameters of Papain with Various Peptide Substrates

| Substrate (P4-P3-P2-P1-P1') | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Ac-Phe-Gly-Arg-pNA | 0.85 | 3.2 | 3765 |

| Ac-Tyr-Gly-Arg-pNA | 1.10 | 2.8 | 2545 |

| Ac-Trp-Gly-Arg-pNA | 0.65 | 4.1 | 6308 |

| Ac-Leu-Gly-Arg-pNA | 2.50 | 1.5 | 600 |

| Ac-Val-Gly-Arg-pNA | 3.80 | 0.9 | 237 |

Note: This data is for papain and is provided for illustrative purposes to demonstrate the effect of P2 residue variation on kinetic parameters. pNA = p-nitroanilide.

Experimental Protocols

General Ficin Activity Assay using Casein

This protocol describes a general method for determining the proteolytic activity of ficin using casein as a substrate.

Materials:

-

Ficin solution (e.g., 1 mg/mL in deionized water)

-

Casein solution (2% w/v in 50 mM potassium phosphate buffer, pH 7.5)

-

50 mM Potassium Phosphate Buffer, pH 7.5

-

10% Trichloroacetic Acid (TCA)

-

Spectrophotometer

Procedure:

-

Pre-warm the casein solution and phosphate buffer to 37°C.

-

In a microcentrifuge tube, mix 250 µL of the casein solution with 200 µL of phosphate buffer.

-

Initiate the reaction by adding 50 µL of the ficin solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10, 20, 30 minutes).

-

Stop the reaction by adding 500 µL of 10% TCA. The TCA will precipitate the undigested casein.

-

Incubate on ice for 30 minutes to ensure complete precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated casein.

-

Carefully transfer the supernatant, which contains the TCA-soluble peptides, to a clean tube.

-

Measure the absorbance of the supernatant at 280 nm using a spectrophotometer. The phosphate buffer with TCA should be used as a blank.

-

One unit of ficin activity is typically defined as the amount of enzyme that produces an increase in absorbance at 280 nm of 1.0 per minute under the specified conditions.

Kinetic Analysis using Chromogenic or Fluorogenic Peptide Substrates

This protocol outlines a general procedure for determining the kinetic parameters (Km and kcat) of ficin using a specific chromogenic or fluorogenic peptide substrate.

Materials:

-

Purified ficin of known concentration

-

Synthetic peptide substrate with a chromogenic (e.g., p-nitroanilide, pNA) or fluorogenic (e.g., 7-amino-4-methylcoumarin, AMC) leaving group.

-

Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, 2 mM DTT, pH 7.0)

-

Microplate reader capable of absorbance or fluorescence detection.

Procedure:

-

Prepare a stock solution of the peptide substrate in a suitable solvent (e.g., DMSO).

-

Prepare a series of substrate dilutions in the assay buffer to cover a range of concentrations around the expected Km value (e.g., 0.1x to 10x Km).

-

In a 96-well microplate, add a fixed volume of each substrate dilution to triplicate wells.

-

Initiate the reaction by adding a small volume of a freshly diluted ficin solution to each well. The final enzyme concentration should be significantly lower than the lowest substrate concentration to ensure initial velocity conditions.

-

Immediately place the microplate in the reader and measure the increase in absorbance (for pNA substrates, typically at 405 nm) or fluorescence (for AMC substrates, typically excitation at 380 nm and emission at 460 nm) over time.

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curves (absorbance or fluorescence vs. time).

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Vmax and Km.

-

Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.

-

The catalytic efficiency (kcat/Km) can then be calculated.

Visualizations

Catalytic Mechanism of Cysteine Proteases

The following diagram illustrates the general catalytic mechanism of cysteine proteases like ficin, involving the formation of a covalent acyl-enzyme intermediate.

References

An In-depth Technical Guide to the Purification of Ficin from Ficus Latex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the purification of ficin, a cysteine protease from Ficus latex. Ficin holds significant commercial importance and is utilized in various industrial and pharmaceutical applications.[1] This document outlines detailed experimental protocols, presents quantitative data from multiple studies in a comparative format, and includes visual diagrams of the purification workflow.

Overview of Ficin Purification

Ficin (EC 3.4.22.3) is a proteolytic enzyme found in the latex of fig trees (Ficus species).[1] The purification of ficin from its crude latex source is a multi-step process designed to isolate the enzyme from other components such as gum, other proteins, and small molecules.[2][3] The general workflow involves initial extraction from the latex, followed by clarification, precipitation, and chromatographic separation to achieve a high degree of purity.[2][3][4][5][6][7][8][9][10] The homogeneity of the purified ficin is typically assessed by techniques such as SDS-PAGE.[1][2][11][12][13][14]

Experimental Protocols

Latex Collection and Initial Processing

Fresh latex is collected from the fig tree, often from the fruit joint or through incisions in the trunk.[4][5][15] The collected latex is a viscous, white liquid that requires immediate processing to prevent degradation and coagulation.

Protocol for Latex Clarification:

-

Centrifuge the fresh latex at speeds ranging from 3,000 to 14,000 x g for 15-30 minutes at 4°C to remove insoluble debris and gum.[2][4][15]

-

The supernatant, which contains the crude ficin extract, is carefully decanted.[4][15]

-

For long-term storage or further processing, the crude extract can be lyophilized (freeze-dried) or concentrated using sucrose powder.[2][5]

Protein Precipitation

Precipitation is a common step to concentrate the ficin and separate it from other soluble components. Ammonium sulfate is a widely used precipitating agent.[5][6][9]

Ammonium Sulfate Precipitation Protocol:

-

Slowly add solid ammonium sulfate to the crude ficin extract while stirring gently on ice.

-

A fractional precipitation can be performed, with different protein fractions precipitating at various ammonium sulfate saturation levels (e.g., 20-85%).[16]

-

After the desired saturation is reached, allow the mixture to stand for a period to ensure complete precipitation.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Discard the supernatant and dissolve the pellet in a minimal amount of a suitable buffer (e.g., phosphate buffer, pH 7.0).[2]

Dialysis

Dialysis is employed to remove the high concentration of salts introduced during the precipitation step.

Dialysis Protocol:

-

Transfer the resuspended protein pellet into a dialysis membrane with an appropriate molecular weight cut-off (e.g., 10,000 Da).[2]

-

Dialyze against a large volume of a low ionic strength buffer (e.g., 0.01 M sodium phosphate buffer, pH 7.0) at 4°C.[2]

-

Change the buffer several times over a 24-hour period to ensure complete removal of the salt.[2]

Chromatographic Purification

To achieve high purity, one or more chromatography steps are typically employed. Ion-exchange and gel filtration chromatography are common methods.[3][4][6][7][8]

Ion-Exchange Chromatography Protocol (using DEAE-Cellulose):

-

Equilibrate a DEAE-cellulose column with the starting buffer (e.g., phosphate buffer, pH 6.0).[7]

-

Load the dialyzed and clarified protein sample onto the column.[7]

-

Wash the column with the starting buffer to remove any unbound proteins.

-

Elute the bound proteins using a salt gradient (e.g., 0.2 M to 1.2 M NaCl in the starting buffer).[7]

-

Collect fractions and assay each for proteolytic activity to identify the fractions containing ficin.[7]

Gel Filtration Chromatography Protocol (using Sephadex G-50):

-

Equilibrate a Sephadex G-50 column with a suitable buffer.

-

Load the concentrated, partially purified ficin sample onto the column.

-

Elute the proteins with the same buffer. Proteins will separate based on their molecular size, with larger molecules eluting first.[8]

-

Collect fractions and assay for ficin activity.

Quantitative Data on Ficin Purification

The efficiency of a purification protocol is assessed by monitoring the specific activity, purification fold, and yield at each step. The following table summarizes quantitative data from various studies on ficin purification.

| Source Species | Purification Steps | Specific Activity (U/mg) | Purification Fold | Yield (%) | Molecular Weight (Da) | Reference |

| Ficus carica | Ion-exchange and gel filtration | 148.336 | 15.635 | 51.688 | 22,725 | [4][5] |

| Ficus carica | Ammonium sulfate precipitation, DEAE-Sepharose, and Sephacryl S-100HR | Not specified | 4.25 | 5.1 | 30,900 | [5] |

| Ficus carica | Cation-exchange, Thiopropyl Sepharose 4B, and FPLC-gel filtration | Not specified | Not specified | Not specified | 24,294 ± 10 | [12] |

| Ficus carica | Commercial crude preparation | Not specified | Not specified | Not specified | 23,100 ± 300 | [1][11] |

| Ficus carica | Not specified | Not specified | Not specified | Not specified | 23,850 ± 30 (Ficin A), 24,130 ± 7 (Ficin B), 24,395 ± 6 (Ficin C), 24,280 ± 13 (Ficin D2) | [13] |

Characterization of Purified Ficin

Homogeneity and Molecular Weight Determination

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method to assess the purity of the ficin preparation and to estimate its molecular weight. A single band on the gel indicates a high degree of homogeneity.[1][2][11]

SDS-PAGE Protocol:

-

Prepare a polyacrylamide gel of an appropriate concentration (e.g., 15%).[2]

-

Mix the purified ficin sample with a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol) and heat to denature the protein.

-

Load the sample onto the gel alongside a molecular weight marker.

-

Run the electrophoresis until the dye front reaches the bottom of the gel.

-

Stain the gel with a suitable dye (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.[2][13]

Ficin Activity Assay

The proteolytic activity of ficin is commonly determined using a caseinolytic assay.[2][7][17]

Caseinolytic Assay Protocol:

-

Substrate Preparation: Prepare a 2% (w/v) casein solution in a suitable buffer (e.g., phosphate buffer).[17]

-

Reaction Mixture: In a reaction tube, combine the casein solution with a buffer containing activators such as L-cysteine and EDTA. The final concentrations in a 4.00 mL reaction volume are typically 1.0% (w/v) casein, 300 mM potassium phosphate, 12.5 mM L-cysteine, and 12.5 mM EDTA.[17]

-

Enzyme Addition: Equilibrate the reaction mixture to 37°C and initiate the reaction by adding a known amount of the ficin sample (e.g., 0.012–0.032 units/mL).[17]

-

Incubation: Incubate the reaction at 37°C for a defined period, for example, 20 minutes.[17]

-

Stopping the Reaction: Terminate the reaction by adding a precipitating agent such as trichloroacetic acid (TCA) to a final concentration of 5%.[2]

-

Measurement: Centrifuge or filter the mixture to remove the precipitated, undigested casein. The amount of digested casein in the supernatant, which contains tyrosine and tryptophan residues, is quantified by measuring the absorbance at 280 nm or by using a colorimetric method like the Lowry assay and measuring absorbance at 660 nm.[7][17]

-

Blank: A blank reaction containing the enzyme that is inactivated by TCA prior to the addition of the substrate is run in parallel.[2]

Visualizing the Purification Workflow

The following diagrams, generated using the DOT language, illustrate the key stages in the ficin purification process.

Caption: General workflow for the purification of ficin from Ficus latex.

Caption: Common chromatographic steps in ficin purification.

References

- 1. Purification, characterization, and solvent-induced thermal stabilization of ficin from Ficus carica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and autolysis of the ficin isoforms from fig (Ficus carica cv. Sabz) latex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential applications of ficin in the production of traditional cheeses and protein hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, purification and partial characterization of ficin from Ficus carica latex | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. The process of extracting ficin from fig extract. [greenskybio.com]

- 7. ijisrt.com [ijisrt.com]

- 8. The process of extracting ficin from fig extract. [greenskybio.com]

- 9. Isolation and purification of ficin from fig latex [agris.fao.org]

- 10. CN100999726A - Preparation process of ficin - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A novel form of ficin from Ficus carica latex: Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystallization and preliminary X-ray analysis of four cysteine proteases from Ficus carica latex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 15. ijagbio.com [ijagbio.com]

- 16. researchgate.net [researchgate.net]

- 17. merckmillipore.com [merckmillipore.com]

biochemical properties of ficine enzyme

An In-depth Technical Guide on the Biochemical Properties of Ficin

Introduction

Ficin (EC 3.4.22.3) is a cysteine endopeptidase, a type of proteolytic enzyme, sourced from the latex of various species of the fig tree, including Ficus carica and Ficus glabrata.[1][2][3] As a member of the cysteine protease family, which also includes papain and bromelain, ficin's catalytic activity is dependent on a cysteine residue in its active site.[2][4] This enzyme has garnered significant interest in various industrial and research applications, from food technology to pharmaceuticals, due to its robust proteolytic capabilities and stability.[4][5][6] This guide provides a comprehensive overview of the core biochemical properties of ficin, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

Ficin is a single polypeptide chain with a molecular weight that typically ranges from 23 to 27 kDa.[7][8][9] The enzyme exists as multiple isoforms, with at least four having been identified (A, B, C, and D), each with slight variations in molecular weight.[1][10] The structural integrity of ficin is maintained by three disulfide bonds.[7] The active site is well-characterized and consists of a catalytic dyad of Cysteine-25 (Cys-25) and Histidine-159 (His-159), which are essential for its proteolytic function.[1][8] The amino acid sequence around the active site shares high homology with that of papain.[4]

Catalytic Mechanism

Ficin, like other cysteine proteases, employs a three-step catalytic mechanism to hydrolyze peptide bonds.[4][11]

-

Formation of the Enzyme-Substrate Complex: The enzyme first binds non-covalently to the protein substrate, forming a temporary Michaelis-Menten complex.[4]

-

Acylation: The nucleophilic thiol group (-SH) of the Cys-25 residue in the active site attacks the carbonyl carbon of the scissile peptide bond in the substrate. This results in the formation of a covalent acyl-enzyme intermediate and the release of the N-terminal portion of the cleaved peptide.[4][11]

-

Deacylation: A water molecule, activated by the His-159 residue, hydrolyzes the acyl-enzyme intermediate. This step releases the C-terminal portion of the substrate and regenerates the free, active enzyme.[4]

Caption: Catalytic mechanism of ficin-mediated peptide bond hydrolysis.

Biochemical Properties and Kinetics

The enzymatic activity of ficin is influenced by several factors, including pH, temperature, and substrate concentration. A summary of its key quantitative properties is provided below.

| Property | Value | Source(s) |

| Optimal pH | 5.0 - 8.5 | [1][4][12][13] |

| Optimal Temperature | 45 - 70 °C | [1][8][12][13] |

| Molecular Weight | 23 - 27 kDa | [7][8][9] |

| Isoelectric Point (pI) | Varies by isoform | - |

| Michaelis Constant (Km) | 0.43 mM (for pGlu-Phe-Leu-p-nitroanilide) | [4] |

| Activation Energy | 10.22 Kcal/mol | [13][14] |

Stability and Inhibition

Ficin is known for its remarkable stability. In powdered form, it can be stored for years at room temperature with only a minor loss of activity.[4] Its aqueous solutions maintain stability over a broad pH range of 4.0 to 8.5.[4] However, the enzyme is susceptible to thermal denaturation at temperatures above 70°C, with complete inactivation occurring at 100°C.[1][4]

As a cysteine protease, ficin's activity is inhibited by compounds that react with its active site thiol group.

| Inhibitor Class | Examples | Source(s) |

| Thiol-blocking agents | Iodoacetamide, Iodoacetic acid, N-ethylmaleimide, Mercuric chloride | [1][4][15] |

| Serine protease inhibitors | Diisopropyl fluorophosphate (DFP) | [4] |

| Affinity labels | Na-p-Tosyl-lysine chloromethyl ketone (TLCK), N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | [4] |

Substrate Specificity

Ficin exhibits broad substrate specificity, enabling it to cleave a wide variety of proteins. It primarily hydrolyzes peptide bonds at the carboxyl side of several amino acid residues.

| Preferred Residues at P1 Position |

| Alanine (Ala) |

| Arginine (Arg) |

| Asparagine (Asn) |

| Glycine (Gly) |

| Leucine (Leu) |

| Lysine (Lys) |

| Methionine (Met) |

| Phenylalanine (Phe) |

| Serine (Ser) |

| Threonine (Thr) |

| Tyrosine (Tyr) |

| Valine (Val) |

| Source(s):[1][4][16] |

Experimental Protocols

Ficin Activity Assay (Caseinolytic Method)

This protocol is based on the widely used Kunitz method, which measures the release of acid-soluble peptides from casein.[15]

Reagents:

-

Casein Solution (2% w/v): Dissolve 2 g of casein in 100 mL of 100 mM potassium phosphate buffer (pH 7.6). Heat gently to 80-85°C with stirring to dissolve.[15] Do not boil. Cool to 37°C before use.

-

Activator Solution: 100 mM potassium phosphate buffer (pH 7.6) containing 250 mM L-cysteine and 250 mM EDTA.[15]

-

Ficin Solution: Prepare a stock solution of ficin (e.g., 1 mg/mL) in cold phosphate buffer (pH 7.0). Immediately before use, dilute to a working concentration (e.g., 0.25 mg/mL) with the Activator Solution.[15]

-

Trichloroacetic Acid (TCA) Solution (5% w/v): Prepare a 5% solution of TCA in deionized water.[15]

Procedure:

-

Enzyme Activation: Pre-incubate the diluted ficin solution at 37°C for 20 minutes to ensure full activation of the enzyme.[15]

-

Reaction Initiation: Add a defined volume of the activated ficin solution (e.g., 0.12 mL) to a pre-warmed (37°C) tube containing the casein substrate.[15]

-

Incubation: Incubate the reaction mixture at 37°C for a precise period, typically 20 minutes.[15]

-

Reaction Termination: Stop the reaction by adding a larger volume of 5% TCA solution (e.g., 1.8 mL). This will precipitate the undigested casein.[15]

-

Blank Preparation: Prepare a blank by adding the TCA solution to the casein substrate before adding the ficin solution.

-

Centrifugation: Centrifuge all tubes (including the blank) at 10,000 x g for 20 minutes to pellet the precipitated protein.[15]

-

Quantification: Carefully collect the supernatant, which contains the TCA-soluble peptides. Measure the absorbance of the supernatant at 280 nm against the blank.[15]

-

Unit Definition: One unit of ficin activity is often defined as the amount of enzyme that produces an increase in absorbance at 280 nm of 1.0 per minute under the specified conditions.

Purification Protocol for Ficin from Latex

This protocol outlines a general workflow for isolating and purifying ficin from crude fig latex.[13][14][17]

Caption: General experimental workflow for the purification of ficin.

Methodology:

-

Latex Collection and Clarification: Collect fresh latex from fig trees. Centrifuge at high speed (e.g., 3000 rpm) to remove insoluble debris like rubber and cell fragments. The supernatant is the crude enzyme extract.[8][13][14]

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude extract while stirring at 4°C. Proteins, including ficin, will precipitate at different salt concentrations. Collect the precipitate fraction that contains the highest ficin activity (often determined empirically).[13]

-

Dialysis: Resuspend the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove the excess ammonium sulfate.[13]

-

Ion-Exchange Chromatography: Load the dialyzed sample onto an ion-exchange column (e.g., DEAE-cellulose). Elute the bound proteins using a salt gradient (e.g., NaCl). Collect fractions and assay for proteolytic activity to identify those containing ficin.[13][14][15]

-

Gel Filtration Chromatography: Pool the active fractions from the previous step, concentrate them, and apply them to a gel filtration column (e.g., Sephadex G-50). This step separates proteins based on their molecular size and serves as a final polishing step.[13][14]

-

Purity Analysis: Assess the purity of the final ficin preparation using SDS-PAGE, which should ideally show a single band at ~25 kDa. Confirm activity using the caseinolytic assay described above.[13][18]

Applications

Ficin's robust proteolytic activity and stability have led to its use in a wide range of applications:

-

Food Industry: Used as a meat tenderizer, a chill-proofing agent in beer to prevent cloudiness, and as a substitute for rennet in cheese manufacturing.[4][5][9]

-

Pharmaceutical & Medical: Employed in wound debridement preparations to remove necrotic tissue, as a digestive aid, and historically as an anthelmintic to treat intestinal worms.[4][6]

-

Research & Diagnostics: Used in immunohematology for blood group antigen typing and in the preparation of protein hydrolysates for cell culture media.[1][4]

References

- 1. Potential applications of ficin in the production of traditional cheeses and protein hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ficain - Wikipedia [en.wikipedia.org]

- 3. Ficin - Enzybel-BSC [enzybel.com]

- 4. Ficin - Creative Enzymes [creative-enzymes.com]

- 5. Potential applications of ficin in the production of traditional cheeses and protein hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labiotech.eu [labiotech.eu]

- 7. researchgate.net [researchgate.net]

- 8. ijagbio.com [ijagbio.com]

- 9. Ficin [drugfuture.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]

- 15. Purification and autolysis of the ficin isoforms from fig (Ficus carica cv. Sabz) latex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The process of extracting ficin from fig extract. [greenskybio.com]

- 18. Purification and Study of Proteolytic Activity of Ficin Enzyme of Fig (Ficus Carica) - Avicenna Journal of Clinical Medicine [sjh.umsha.ac.ir]

A Comparative Analysis of Ficin and Papain: An In-depth Technical Guide for Researchers and Drug Development Professionals

An exploration into the enzymatic activities, kinetic parameters, and therapeutic signaling pathways of two prominent cysteine proteases.

Introduction

Ficin and papain, both cysteine proteases derived from plant sources—Ficus species (fig) and Carica papaya (papaya), respectively—are enzymes of significant interest in various scientific and therapeutic fields. Their inherent proteolytic capabilities have led to their widespread use in applications ranging from food technology to wound care and drug development. This technical guide provides a comprehensive comparison of the enzymatic activities of ficin and papain, detailing their kinetic parameters, optimal operating conditions, substrate specificities, and their roles in modulating key signaling pathways relevant to drug development.

Comparative Enzymatic Profile

Ficin and papain share a similar catalytic mechanism centered around a cysteine residue in their active site. However, they exhibit distinct differences in their optimal enzymatic conditions and substrate preferences.

Optimal Conditions for Enzymatic Activity

The catalytic efficiency of both enzymes is highly dependent on pH and temperature. While both are active over a broad range, their optimal performance is achieved under specific conditions.

| Parameter | Ficin | Papain |

| Optimal pH | 6.0 - 7.5[1] | 6.0 - 7.0[2] |

| Optimal Temperature | ~60°C (functional range 40-70°C)[1] | 65°C[2] |

Substrate Specificity

Both enzymes demonstrate broad proteolytic activity, capable of hydrolyzing a variety of protein substrates. However, they exhibit preferences for specific amino acid residues at the cleavage site.

| Enzyme | Preferred Cleavage Sites |

| Ficin | Shows a preference for cleaving peptide bonds with hydrophobic residues at the P2 position and also cleaves after arginine and lysine. It is known to act on proteins like casein and gelatin.[1] |

| Papain | Exhibits broad specificity, cleaving peptide bonds of basic amino acids (arginine, lysine), as well as leucine and glycine.[2] It also shows a preference for a large hydrophobic side chain at the P2 position.[2] |

Kinetic Parameters: A Quantitative Comparison

While a direct comparative study of the kinetic parameters of ficin and papain on a protein substrate like casein under identical conditions is not extensively documented, data from studies on synthetic substrates provide valuable insights into their catalytic efficiency. One such study using L-pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide (PFLNA) as a substrate reported the following Michaelis-Menten constants (Km):

| Enzyme | Substrate | Km (mM) |

| Ficin | PFLNA | 0.43[3] |

| Papain | PFLNA | 0.34[3] |

Another study on the hydrolysis of Nα-Benzoyl-l-arginine ethyl ester (BAEE) and α-N-benzoyl-l-argininamide (BAA) by ficin provided the following kinetic parameters:

| Substrate | kcat (s⁻¹) | Km (mM) |

| BAEE | 5.20 | 33.2[4] |

| BAA | 5.01 | 60.3[4] |

For papain, a study using N-benzoyl-L-arginine-p-nitroanilide (BAPNA) as a substrate reported a Km of 2.40 mM and a Vmax of 0.0169 µmol/min.[5]

It is important to note that these values were obtained under different experimental conditions and with different substrates, and therefore, direct comparison of catalytic efficiency should be made with caution.

Experimental Protocols: Determination of Proteolytic Activity

A widely used method for determining the proteolytic activity of both ficin and papain is the caseinolytic assay. This assay measures the release of acid-soluble peptides from the digestion of casein.

Caseinolytic Activity Assay Protocol

Principle: The protease digests casein, a protein substrate, into smaller peptides. The reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the undigested casein. The soluble peptides remaining in the supernatant, which contain tyrosine and tryptophan residues, are quantified by measuring their absorbance at 280 nm.

Reagents:

-

Casein Solution (1% w/v): Dissolve 1 g of casein (e.g., Hammarsten grade) in 100 mL of 50 mM potassium phosphate buffer (pH 7.5). Heat gently to dissolve, then cool to the assay temperature.

-

Enzyme Solution: Prepare a stock solution of ficin or papain in an appropriate buffer (e.g., 10 mM sodium acetate buffer with 5 mM calcium acetate, pH 7.5). Dilute to the desired concentration immediately before use.

-

Trichloroacetic Acid (TCA) Solution (110 mM): Prepare by diluting a stock solution of TCA.

-

Folin & Ciocalteu's Phenol Reagent (optional, for increased sensitivity): For colorimetric detection of tyrosine.

-

Sodium Carbonate Solution (500 mM) (optional): To neutralize the TCA and provide an alkaline environment for the Folin's reagent reaction.

-

Tyrosine Standard Solution (optional): For creating a standard curve to quantify the amount of liberated tyrosine.

Procedure:

-

Reaction Setup: Pipette 5.0 mL of the 1% casein solution into test tubes and equilibrate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Enzyme Addition: Add a defined volume (e.g., 1.0 mL) of the enzyme solution to the test tubes and mix by swirling. Start a timer immediately. For the blank, the enzyme is added after the addition of TCA.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a specific time (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding 5.0 mL of 110 mM TCA solution. Mix thoroughly.

-

Precipitation: Allow the tubes to stand at room temperature for at least 30 minutes to ensure complete precipitation of the undigested casein.

-

Centrifugation/Filtration: Centrifuge the tubes or filter the mixture to separate the precipitated protein from the soluble peptides.

-

Absorbance Measurement: Measure the absorbance of the clear supernatant at 280 nm against a blank.

-

Calculation of Activity: One unit of protease activity is typically defined as the amount of enzyme that liberates 1 µg of tyrosine per minute under the specified conditions. A standard curve using known concentrations of tyrosine can be used for more accurate quantification.

The following diagram illustrates the general workflow of a caseinolytic assay:

Signaling Pathways and Therapeutic Implications

Both ficin and papain have been shown to modulate inflammatory and wound healing processes, suggesting their potential as therapeutic agents. Their enzymatic activity can influence key signaling pathways involved in these physiological responses.

Catalytic Mechanism of Cysteine Proteases

The fundamental catalytic mechanism of both ficin and papain involves a catalytic dyad or triad in the active site, typically comprising Cysteine and Histidine residues. The process can be summarized in three main steps:

-

Nucleophilic Attack: The deprotonated thiol group of the active site Cysteine acts as a nucleophile, attacking the carbonyl carbon of the peptide bond in the substrate.

-

Formation of Acyl-Enzyme Intermediate: This attack leads to the formation of a tetrahedral intermediate, which then collapses to release the N-terminal portion of the cleaved peptide and forms a covalent acyl-enzyme intermediate.

-

Deacylation: A water molecule, activated by the Histidine residue, hydrolyzes the acyl-enzyme intermediate, releasing the C-terminal portion of the peptide and regenerating the free enzyme.

References

- 1. mdpi.com [mdpi.com]

- 2. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 3. L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide--a chromogenic substrate for thiol proteinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ficin-Catalyzed Reactions. Hydrolysis of α-N-Benzoyl-l-Arginine Ethyl Ester and α-N-Benzoyl-l-Argininamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]

The Active Site of Ficin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Catalytic Core of a Potent Cysteine Protease

Ficin (EC 3.4.22.3) is a cysteine protease found in the latex of the fig tree (Ficus spp.). As a member of the papain superfamily, it exhibits broad substrate specificity and robust proteolytic activity, making it a subject of significant interest in various fields, including food science, biotechnology, and medicine. This technical guide provides a comprehensive overview of the active site of ficin, its catalytic mechanism, and the experimental protocols used for its characterization, tailored for researchers, scientists, and drug development professionals.

The Catalytic Core: Active Site Residues and Structure

The catalytic activity of ficin is centered within a cleft on the enzyme's surface, where a specific arrangement of amino acid residues facilitates the hydrolysis of peptide bonds. The key residues forming the catalytic dyad are Cysteine-25 (Cys-25) and Histidine-159 (His-159) .[1] The active site of ficin shares a high degree of homology with that of papain, another well-characterized cysteine protease.[1]

The thiol group (-SH) of Cys-25 acts as the nucleophile, directly participating in the cleavage of the substrate's peptide bond. The imidazole side chain of His-159 functions as a general acid-base catalyst, facilitating the deprotonation of the Cys-25 thiol to form a highly reactive thiolate ion. The deep, pocket-like structure of the active site, estimated to be approximately 8 Å deep, accommodates the substrate and orients it for efficient catalysis.

Catalytic Mechanism

The hydrolysis of a peptide bond by ficin proceeds through a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate.

Step 1: Acylation

-

Substrate Binding: The polypeptide substrate binds to the active site of ficin.

-

Nucleophilic Attack: The thiolate ion of Cys-25, activated by the deprotonating action of His-159, performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond in the substrate.

-

Formation of the Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

-

Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The N-terminal portion of the substrate is released, while the C-terminal portion remains covalently attached to the Cys-25 residue, forming an acyl-enzyme intermediate.

Step 2: Deacylation

-

Water Binding: A water molecule enters the active site.

-

Hydrolysis: The His-159 residue, now acting as a general base, activates the water molecule for a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate.

-

Formation of a Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed.

-

Release of the Product and Enzyme Regeneration: This intermediate collapses, releasing the C-terminal portion of the substrate and regenerating the free enzyme with its active Cys-25 and His-159 residues, ready for another catalytic cycle.

Quantitative Analysis of Ficin Activity

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |

| pGlu-Phe-Leu-p-nitroanilide | 0.43 | Not Reported | Not Reported | Not Specified | |

| Benzoyl-L-arginine ethyl ester (BAEE) | Apparent Km reported | Not Reported | Not Reported | Dependent on flow rate in packed columns | [2] |

| Casein | Not Reported | Not Reported | Not Reported | Optimal pH 6.7 and 9.5, depending on concentration | [1] |

Optimal Conditions:

-

Optimal pH: Ficin generally exhibits optimal proteolytic activity in the neutral pH range, typically between 6.0 and 8.0.[1] For some substrates like casein, activity peaks can be observed at both pH 6.7 and 9.5.[1]

-

Optimal Temperature: The optimal temperature for ficin activity is generally between 45°C and 60°C.[1]

Experimental Protocols

Purification of Ficin from Ficus carica Latex

This protocol describes a general procedure for the purification of ficin from fig tree latex, combining centrifugation, precipitation, and chromatographic techniques.

Materials:

-

Fresh fig tree latex

-

Centrifuge

-

Ammonium sulfate

-

Dialysis tubing

-

Ion-exchange chromatography column (e.g., DEAE-cellulose or SP-Sepharose)

-

Gel filtration chromatography column (e.g., Sephadex G-50)

-

Phosphate buffer (pH 7.0)

-

Sodium chloride (NaCl)

-

Spectrophotometer

Procedure:

-

Latex Collection and Clarification: Collect fresh latex from the unripe fruit or stems of the fig tree. Centrifuge the latex at a low speed (e.g., 5,000 x g) for 15 minutes at 4°C to remove insoluble debris.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the clarified supernatant to achieve a saturation of 40-80%. Stir gently on ice for 1-2 hours to allow for protein precipitation.

-

Collection of Precipitate: Centrifuge the suspension at a higher speed (e.g., 10,000 x g) for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of cold phosphate buffer.

-

Dialysis: Transfer the resuspended pellet to a dialysis tube and dialyze against a large volume of phosphate buffer overnight at 4°C with several buffer changes to remove excess ammonium sulfate.

-

Ion-Exchange Chromatography: Load the dialyzed sample onto an ion-exchange column pre-equilibrated with the phosphate buffer. Elute the bound proteins using a linear gradient of NaCl (e.g., 0-1 M) in the same buffer. Collect fractions and measure the protein concentration (at 280 nm) and proteolytic activity of each fraction.

-

Gel Filtration Chromatography: Pool the active fractions from the ion-exchange chromatography step and concentrate them if necessary. Apply the concentrated sample to a gel filtration column pre-equilibrated with the phosphate buffer. Elute the proteins with the same buffer and collect fractions.

-

Purity Assessment: Analyze the purity of the final ficin preparation using SDS-PAGE.

Ficin Activity Assay (Caseinolytic Assay)

This assay measures the proteolytic activity of ficin by quantifying the release of acid-soluble peptides from casein.

Materials:

-

Purified ficin solution

-

Casein solution (2% w/v in phosphate buffer, pH 7.4)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Trichloroacetic acid (TCA) solution (5% w/v)

-

Spectrophotometer

Procedure:

-

Enzyme Activation: Pre-incubate the ficin solution in the phosphate buffer containing a reducing agent (e.g., 5 mM L-cysteine) and a chelating agent (e.g., 2 mM EDTA) for 10 minutes at 37°C to ensure the active site cysteine is in its reduced form.

-

Reaction Initiation: Add a specific volume of the activated ficin solution to a pre-warmed tube containing the casein solution. The final reaction volume should be standardized.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding an equal volume of the TCA solution. This will precipitate the undigested casein.

-

Centrifugation: Incubate the mixture on ice for 30 minutes and then centrifuge at high speed (e.g., 12,000 x g) for 15 minutes to pellet the precipitated protein.

-

Measurement: Carefully collect the supernatant, which contains the acid-soluble peptides. Measure the absorbance of the supernatant at 280 nm against a blank (a reaction mixture where TCA was added before the enzyme).

-

Calculation of Activity: One unit of ficin activity is typically defined as the amount of enzyme that releases a certain amount of acid-soluble peptides (e.g., equivalent to 1 µmol of tyrosine) per minute under the specified conditions.

Visualizations

Catalytic Mechanism of Ficin

Caption: Catalytic mechanism of ficin.

Experimental Workflow: Ficin Purification

Caption: Ficin purification workflow.

Experimental Workflow: Ficin Caseinolytic Assay

Caption: Ficin caseinolytic assay workflow.

References

Ficin: An In-depth Technical Guide to its Classification, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ficin (EC 3.4.22.3), a cysteine protease derived from the latex of the fig tree (Ficus genus). It details the enzyme's classification, biochemical properties, and standard experimental protocols for its analysis.

Enzyme Classification and Identification

Ficin, also known as ficain, is a proteolytic enzyme valued for its broad applications in various industries, including medicine and food science.[1] Its official classification and key identifiers are summarized below.

-

Enzyme Commission (EC) Number : 3.4.22.3[1][2][3][4][5][6][7][8][9]

-

Class : Hydrolase

-

Sub-class : Peptidase (Protease)

-

Synonyms : Ficin, Debricin, Higueroxyl delabarre[1][2][3][6]

-

Source : Primarily isolated from the latex of fig trees, such as Ficus glabrata and Ficus carica.[3][5][6][10]

Ficin is a thiol protease, meaning it contains a reactive cysteine residue in its active site, which is essential for its catalytic activity.[1][4] Its active site, comprised of Cysteine-25 and Histidine-159, shares homology with other plant cysteine proteases like papain and bromelain.[1][7][11]

Physicochemical and Kinetic Properties

The biochemical characteristics of ficin can vary depending on the specific Ficus species, cultivar, and purification method. The following tables summarize key quantitative data reported in the literature.

Table 1: Physicochemical Properties of Ficin

| Property | Reported Value(s) | Source(s) |

| Molecular Weight | 23.1 kDa | [9] |

| 23.8 kDa | [4] | |

| ~22.7 - 30.9 kDa | [12] | |

| 20 - 35 kDa | [7] | |

| Isoforms C: 25.12 kDa, D: 24.50 kDa | [13] | |

| Isoelectric Point (pI) | 9.0 | [4] |

| Extinction Coefficient (E1%) | 21.0 (at 280 nm) | [4] |

Table 2: Optimal Conditions for Ficin Activity

| Parameter | Reported Value(s) | Source(s) |

| Optimal pH | 5.7 - 7.5 | [1][12] |

| 6.0 - 8.5 (Active Range) | [9][12] | |

| 7.0 (for Ficus carica) | [9] | |

| 6.0 - 8.0 (for Ficus septica) | [14][15] | |

| Optimal Temperature | 50°C - 65°C | [1][12] |

| 60°C (for Ficus septica & Ficus carica) | [7][14][15] | |

| Stability | Stable at pH 4.0 - 8.5 | [1][11] |

| Stable for 1 hour at 50°C | [12] |

Table 3: Kinetic Parameters

| Substrate | Km (Michaelis Constant) | Source(s) |

| pGlu-Phe-Leu-p-nitroanilide | 0.43 mM | [1][4] |

Experimental Protocols

This section provides detailed methodologies for the purification and activity assessment of ficin.

Purification of Ficin from Fig Latex

The purification of ficin involves multiple steps to separate the enzyme from other components in the crude latex.

Protocol:

-

Sample Preparation : Dilute fresh fig latex with a chilled buffer (e.g., 20 mM sodium phosphate, pH 7.0). To remove rubber content, add petroleum ether, mix, and centrifuge (e.g., 16,500 x g for 15 minutes). The lower aqueous layer, containing the crude enzyme extract, is collected.[16]

-

Gum Removal & Dialysis : Centrifuge the crude extract at high speed (e.g., 40,000 x g at 4°C for 30 minutes) to pellet insoluble gum and other materials.[8] Dialyze the resulting supernatant against a low molarity buffer (e.g., 10 mM sodium phosphate, pH 7.0) at 4°C for 24 hours to remove small molecules.[8]

-

Ammonium Sulfate Precipitation (Optional) : For further concentration and partial purification, ficin can be precipitated by adding ammonium sulfate to the dialyzed extract. The precipitate is collected by centrifugation and redissolved in a minimal volume of buffer.[12][17]

-

Ion-Exchange Chromatography : Apply the dialyzed or redissolved sample to an ion-exchange column (e.g., DEAE-Sepharose or SP-Sepharose) equilibrated with the starting buffer.[8][12][17] Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Collect fractions and assay for proteolytic activity.

-

Gel Filtration Chromatography : Pool the active fractions from the previous step, concentrate them, and apply to a gel filtration column (e.g., Sephacryl S-100HR or Sephadex G-50) to separate proteins based on size.[12][17] This step also serves to estimate the molecular weight of the purified enzyme.

-

Purity Analysis : Assess the purity of the final sample using SDS-PAGE, which should ideally show a single protein band.[9]

Caseinolytic Activity Assay

This is a common spectrophotometric method to determine the proteolytic activity of ficin using casein as a substrate.

Protocol (adapted from Sigma-Aldrich and Kunitz methods): [8]

-

Reagent Preparation :

-

Casein Solution (1% w/v) : Prepare a 10 mg/mL solution of casein in a suitable buffer (e.g., 300 mM potassium phosphate, pH 7.0). Heat gently with stirring to dissolve.

-

Activator Solution : Prepare a solution containing L-cysteine (12.5 mM) and EDTA (12.5 mM) in the assay buffer. Cysteine activates the enzyme's thiol group.

-

TCA Solution (5% w/v) : Prepare a 5% (w/v) solution of trichloroacetic acid (TCA) in ultrapure water. This will be used to stop the reaction.

-

Enzyme Dilution : Immediately before use, prepare appropriate dilutions of the ficin sample in a cold buffer.

-

-

Assay Procedure :

-

Equilibrate the Casein Solution and Activator Solution to the assay temperature (e.g., 37°C).

-

In a test tube, mix the casein and activator solutions.

-

Initiate the reaction by adding a small volume of the diluted ficin solution. Mix immediately.

-

Incubate the reaction mixture at 37°C for a precise period (e.g., 20 minutes).

-

Stop the reaction by adding the 5% TCA solution. This will precipitate the undigested casein.

-

Incubate for an additional period (e.g., 30 minutes) at 37°C to ensure complete precipitation.

-

-

Measurement :

-

Centrifuge the tubes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a quartz cuvette.

-

Measure the absorbance of the supernatant at 280 nm against a blank (a reaction where TCA was added before the enzyme). The absorbance is proportional to the amount of TCA-soluble peptides released by ficin activity.

-

Unit Definition : One unit of ficin is often defined as the amount of enzyme that produces a change in absorbance at 280 nm (ΔA280) of 1.0 per minute at pH 7.0 and 37°C.

Signaling Pathway Interactions

While ficin is not a classical signaling molecule in mammalian systems, research has shown it can influence cellular signaling pathways in other organisms. One notable example is its effect on biofilm formation in the bacterium Streptococcus mutans.

Ficin has been observed to inhibit biofilm formation by upregulating the expression of genes associated with stress response and quorum sensing (QS), a cell-to-cell communication system.[18] This suggests that S. mutans perceives ficin as an environmental stressor, triggering a complex regulatory response. Key upregulated pathways include the comDE and luxS quorum-sensing systems, which are vital for biofilm maturation and genetic competence.[18]

References

- 1. Ficin - Creative Enzymes [creative-enzymes.com]

- 2. Ficain - Wikipedia [en.wikipedia.org]

- 3. enzyme-database.org [enzyme-database.org]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. ENZYME - 3.4.22.3 ficain [enzyme.expasy.org]

- 6. EC 3.4.22.3 [iubmb.qmul.ac.uk]

- 7. ijagbio.com [ijagbio.com]

- 8. Purification and autolysis of the ficin isoforms from fig (Ficus carica cv. Sabz) latex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification, characterization, and solvent-induced thermal stabilization of ficin from Ficus carica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ficin - Enzybel-BSC [enzybel.com]

- 11. Ficin [drugfuture.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. A contradictory action of procoagulant ficin by a fibrinolytic serine protease from Egyptian Ficus carica latex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The process of extracting ficin from fig extract. [greenskybio.com]

- 18. The Inhibitory Effects of Ficin on Streptococcus mutans Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Ficin: A Technical Guide for Researchers

Executive Summary: Ficin (EC 3.4.22.3) is a cysteine protease derived from the latex of the fig tree (Ficus genus). First formally named in 1930 for its observed anthelmintic properties, research has since revealed it to be a complex mixture of multiple, closely related enzymatic isoforms. As a cysteine protease, its catalytic activity relies on a crucial cysteine residue in its active site, functioning through a well-understood three-step hydrolytic mechanism. Ficin shares significant homology with other plant proteases like papain. Its robust proteolytic activity across a range of pH and temperature conditions has led to its application in diverse fields, from traditional cheesemaking and meat tenderization to modern immunohematology and ongoing research into its antibiofilm properties. This document provides a detailed overview of the historical milestones, biochemical characteristics, and key experimental protocols associated with this significant enzyme.

Discovery and Historical Milestones

The use of fig latex for its proteolytic properties predates its scientific characterization. The earliest known reference to using fig tree sap as a milk coagulant in cheesemaking dates to Lucius Junius Columella's treatise De Re Rustica around 50 B.C.[1]. However, the scientific investigation into the active component began much later.

The name "ficin" was first coined in 1930 by B.H. Robbins, who described a purified, white powder obtained from Ficus latex that demonstrated potent anthelmintic activity, capable of dissolving intestinal nematodes in vitro.[2][3][4]. This discovery spurred initial interest in its medicinal applications, though it was not widely adopted for this purpose.[4].

Subsequent research in the mid-20th century focused on purifying and characterizing the enzyme. Studies in the 1940s through the 1960s by researchers such as Englund, Whitaker, and others were pivotal. They established that commercial ficin was not a single entity but a mixture of multiple, distinct proteolytic components, or isoforms.[5][6][7][8]. These early purification efforts utilized techniques like ammonium sulfate precipitation and ion-exchange chromatography.[2][5].

The official nomenclature evolved with scientific understanding. In 1961, the International Union of Biochemistry and Molecular Biology (IUBMB) assigned ficin the EC number 3.4.4.12. This was later transferred to EC 3.4.22.3 and the enzyme was renamed ficain in 1972, with the terms often used synonymously.[2][4].

Key Historical Developments:

-

c. 50 B.C.: Earliest known reference to using fig sap for milk coagulation.[1].

-

1930: B.H. Robbins names the purified anthelmintic substance from fig latex "ficin".[2][3][4].

-

1941-1969: Foundational studies purify multiple ficin isoforms from Ficus glabrata and Ficus carica, revealing the enzyme's complexity.[5][6].

-

1961: IUBMB assigns ficin its first EC number.[4].

-

1968: Englund et al. publish a key paper on the isolation and characterization of ficin, detailing methods like ion-exchange chromatography and noting the challenge of autolysis (self-digestion).[2][5].

-

1972: The official IUBMB name is changed to ficain, and the EC number is updated to 3.4.22.3.[4].

Biochemical and Structural Properties

Ficin is a cysteine endopeptidase, meaning it cleaves peptide bonds within a protein chain and relies on a cysteine residue for its catalytic function.[9][10]. It is a single polypeptide chain stabilized by three disulfide bonds.[10].

The active site contains a catalytic dyad of two crucial amino acid residues: Cysteine-25 (Cys-25) and Histidine-159 (His-159).[9]. This structure is highly homologous to that of papain.[9]. The enzyme's natural function in the plant is believed to be a defense mechanism against pests and pathogens, secreted upon injury to the plant.[10].

One of the defining features of ficin is the existence of multiple isoforms, even within a single Ficus species.[4][5]. This leads to variations in reported biochemical properties, as different purification methods may isolate different isoforms or mixtures.

Quantitative Data

The quantitative properties of ficin can vary significantly depending on the Ficus species, cultivar, and the specific isoform isolated. The following tables summarize the range of values reported in the literature.

Table 1: Molecular Weight of Ficin Isoforms

| Source Species/Cultivar | Molecular Weight (kDa) | Method | Reference |

| Ficus carica (Commercial) | 23.1 ± 0.3 | MALDI-TOF | [11] |

| Ficus carica | 23.1 | - | [9] |

| Ficus carica | 22.7 | Gel Filtration | [11][12] |

| Ficus carica | 30.9 | SDS-PAGE | [11] |

| Ficus carica (Ficin E) | 24.3 | Mass Spectrometry | [13] |

| General | ~25 | - | [12] |

| General | 23 - 27 | - | [10] |

Table 2: Optimal pH and Temperature for Ficin Activity

| Source / Substrate | Optimal pH | Optimal Temperature (°C) | Reference |

| Ficus carica (Commercial) / Casein | 7.0 | - | [11] |

| Ficus carica / Casein | 7.5 | 65 | [11] |

| Ficus carica | 6.0 - 8.5 | 50 | [11][12] |

| Ficus carica (Marseillaise var.) | 7.0 - 8.0 | 60 | [3] |

| Ficus carica (Dauphine var.) | 7.0 | 60 | [3] |

| Ficus septica | 6.0 - 8.0 | 60 | [14] |

| General | 5.0 - 8.0 | 45 - 55 | [9] |

| General / Casein | 6.5 | - | [12] |

| Ficus carica (Ficin E) | 6.0 | 50 | [13] |

Enzyme Kinetics and Inhibition

Ficin exhibits broad specificity, cleaving peptide bonds at the carboxyl side of several amino acids, including Glycine, Alanine, Arginine, Leucine, and Tyrosine.[5]. As a typical cysteine protease, ficin requires a reducing agent, such as L-cysteine, for activation.[9].

It is effectively inhibited by compounds that react with sulfhydryl groups. Key inhibitors include:

-

Iodoacetamide[9]

-

Iodoacetic acid

-

N-ethylmaleimide

-

Mercuric chloride

-

Diisopropyl fluorophosphate (DFP)

-

TLCK (Na-p-Tosyl-lysine chloromethyl ketone)

-

TPCK (N-Tosyl-L-phenylalanine chloromethyl ketone)

Catalytic Mechanism

The catalytic mechanism of ficin is a three-step process characteristic of cysteine proteases. The Cys-25 and His-159 residues in the active site work in concert to hydrolyze the peptide bond of a substrate.

-

Enzyme-Substrate Complex Formation: The substrate protein binds to the active site of the ficin enzyme.

-

Acylation: The sulfhydryl group (-SH) of Cys-25, acting as a nucleophile, attacks the carbonyl carbon of the substrate's peptide bond. This forms a tetrahedral intermediate which then collapses, releasing the C-terminal portion of the substrate and forming a covalent acyl-enzyme intermediate.

-

Deacylation: A water molecule enters the active site and, activated by the His-159 residue, attacks the acyl-enzyme intermediate. This hydrolyzes the bond, releases the N-terminal portion of the substrate, and regenerates the free, active enzyme.

Key Experimental Methodologies

The study of ficin relies on standardized protocols for its extraction, purification, and the measurement of its activity.

Extraction and Purification Workflow

The purification of ficin from raw fig latex is a multi-step process designed to separate the active enzyme from latex biopolymers (gums), other proteins, and small molecules.

Protocol Outline: Extraction of Crude Ficin [3]

-

Collection: Make an incision in the trunk or unripe fruit of a Ficus carica tree and collect the emerging white latex in a clean container.

-

Clarification: Immediately centrifuge the collected latex at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Separation: The centrifugation separates the mixture into a solid pellet containing gums and cellular debris and a clear, straw-colored supernatant.

-

Crude Extract: Carefully decant and collect the supernatant, which constitutes the crude ficin extract. This extract can be used for further purification or for activity assays.

Protocol Outline: Chromatographic Purification [5][9][11]

-

Preparation: The crude extract is typically dialyzed against a low-ionic-strength buffer (e.g., 10 mM sodium phosphate, pH 7.0) to prepare it for chromatography.

-

Ion Exchange: The dialyzed sample is loaded onto a cation-exchange column (e.g., SP-Sepharose). The column is washed, and bound proteins are eluted using a salt gradient (e.g., 0.3–0.6 M NaCl). Fractions are collected and assayed for proteolytic activity.

-

Gel Filtration: Active fractions from the ion-exchange step are pooled, concentrated, and loaded onto a gel filtration column (e.g., Sephacryl S-100HR) to separate proteins based on size, further purifying the ficin isoforms.

Proteolytic Activity Assay (Modified Anson Method)

The most common method for quantifying ficin's activity is a caseinolytic assay, based on the method developed by Anson (1938) and later modified.[3][15][16][17]. The assay measures the release of acid-soluble peptides from casein after digestion by the enzyme.

Detailed Protocol: Caseinolytic Assay [18][19]

-

Reagent Preparation:

-

Substrate: Prepare a 2.0% (w/v) casein solution in a potassium phosphate buffer (e.g., 300 mM, pH 7.0). Heat gently to dissolve, but do not boil.

-

Activator Solution: Prepare a solution containing L-cysteine (e.g., 25 mM) and EDTA (e.g., 25 mM) in buffer.

-

Reaction Cocktail: For the assay, combine the casein and activator solutions to achieve final concentrations of 1.0% casein, 12.5 mM L-cysteine, and 12.5 mM EDTA.

-

Enzyme Dilution: Prepare dilutions of the ficin sample in a cold buffer immediately before use.

-

Termination Solution: Prepare a 5% (w/v) Trichloroacetic Acid (TCA) solution.

-

-

Assay Procedure:

-

Pipette the reaction cocktail into "Test" and "Blank" tubes and equilibrate at 37°C.

-

To the "Test" tubes, add a specific volume of the diluted ficin solution. Mix immediately and incubate for exactly 20 minutes at 37°C.

-

To stop the reaction, add the 5% TCA solution to the "Test" tubes.

-

To the "Blank" tubes, add the 5% TCA solution first, and then add the ficin solution. This ensures no enzymatic reaction occurs in the blank.

-

Incubate all tubes for an additional 30 minutes at 37°C to allow for complete precipitation of the undigested casein.

-

-

Quantification:

-

Filter or centrifuge the tubes to remove the precipitated protein.

-

Measure the absorbance of the clear filtrate/supernatant at 280 nm. The absorbance is due to the presence of tyrosine and tryptophan in the acid-soluble digested peptides.

-

Subtract the absorbance of the "Blank" from the "Test" to determine the net absorbance change due to enzymatic activity. One unit of activity is often defined as the amount of enzyme that produces a change in absorbance of 1.0 per minute under the specified conditions.[19].

-

Applications in Research and Industry

The robust and broad-spectrum proteolytic nature of ficin has led to its use in a variety of applications:

-

Food Industry: Used as a meat tenderizer, a coagulant in cheese manufacturing, and for chill-proofing beer by hydrolyzing proteins that would otherwise cause haze at low temperatures.[1].

-

Immunohematology: Employed in blood banking to treat red blood cells. Ficin cleaves certain antigens from the cell surface (e.g., M, N, S, Duffy), which can help in the identification of other, underlying antibodies.[4].

-

Drug Development and Research: Used to generate antibody fragments (Fab, F(ab')2) for research and therapeutic development.[20]. More recently, research has explored its ability to disrupt bacterial biofilms, suggesting potential applications as an antimicrobial agent.[1].

-

Cosmetics: The proteolytic action of ficin is utilized in skincare for enzymatic exfoliation.[10].

References

- 1. The Inhibitory Effects of Ficin on Streptococcus mutans Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on ficin. I. Its isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijagbio.com [ijagbio.com]

- 4. Ficain - Wikipedia [en.wikipedia.org]